Bezafibrate vs. Fenofibrate and Gemfibrozil: CYP2C8 Inhibition Potency Comparison for Drug Interaction Risk Stratification
In a comparative in vitro study using pooled human liver microsomes, bezafibrate exhibited the most potent inhibition of CYP2C8 among the three clinically used fibrates, with a Ki value of 9.7 μM. In contrast, gemfibrozil showed moderate inhibition (Ki = 30.4 μM), while fenofibrate displayed the weakest inhibition (Ki = 92.6 μM) [1]. Correspondingly, bezafibrate inhibited repaglinide metabolism with an IC50 of 37.7 μM, compared to 111 μM for gemfibrozil and 164 μM for fenofibrate [1]. None of the three fibrates inhibited CYP3A4 at the concentrations tested [1].
| Evidence Dimension | CYP2C8 inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 9.7 μM |
| Comparator Or Baseline | Gemfibrozil (Ki = 30.4 μM); Fenofibrate (Ki = 92.6 μM) |
| Quantified Difference | Bezafibrate Ki is 3.1× lower (more potent) than gemfibrozil; 9.5× lower than fenofibrate |
| Conditions | Human liver microsomes; paclitaxel 6α-hydroxylation assay; in vitro |
Why This Matters
Higher CYP2C8 inhibitory potency of bezafibrate relative to other fibrates must be accounted for when co-administering with CYP2C8 substrates (e.g., repaglinide, paclitaxel) in research protocols or clinical formulation development.
- [1] Kajosaari LI, Laitila J, Neuvonen PJ, Backman JT. Metabolism of repaglinide by CYP2C8 and CYP3A4 in vitro: effect of fibrates and rifampicin. Basic Clin Pharmacol Toxicol. 2005;97(4):249-256. View Source
